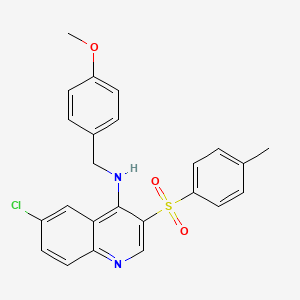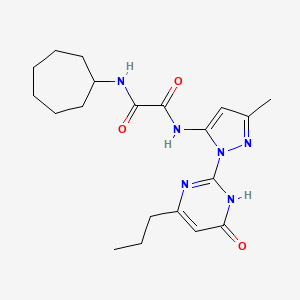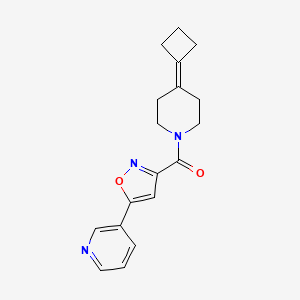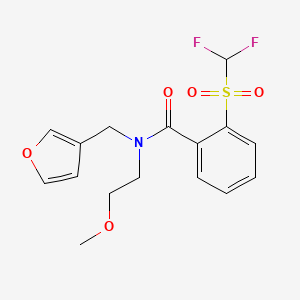
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compound I found is “(4-methoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone”. It has a molecular formula of C18H21N3O2 and a molecular weight of 311.38 .
Molecular Structure Analysis
The molecular structure analysis of the compound is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
One study involves the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, emphasizing 1,4-disubstituted aromatic piperazines recognized by aminergic G protein-coupled receptors. This research highlighted the therapeutic potential of such compounds, demonstrating antipsychotic activity in vivo through selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting a novel approach to designing dopaminergic ligands with tailored functional properties for psychiatric disorders (Möller et al., 2017).
Antiproliferative Effects
Another study focused on the synthesis and antiproliferative effects of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells. The research revealed a compound with potent cytotoxicity against various cancer cell lines, demonstrating the potential of piperazine-based compounds for developing new anticancer therapies (Sharath Kumar et al., 2014).
Antimicrobial Agents
A study on the synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents elaborated on the creation of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine. These compounds exhibited significant antimicrobial activity against a range of bacteria and fungi, showcasing the chemical scaffold's utility in developing new antimicrobial agents (Patel et al., 2012).
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-6-4-16(5-7-17)23-9-11-24(12-10-23)18-21-22-19(27-18)26-14-15-3-2-8-20-13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSIAZKOLWNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)




![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)
![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)
![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)